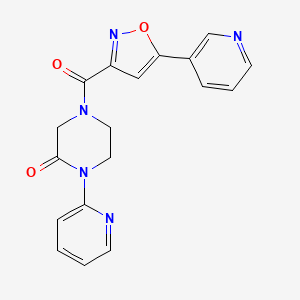

1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-pyridin-2-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-17-12-22(8-9-23(17)16-5-1-2-7-20-16)18(25)14-10-15(26-21-14)13-4-3-6-19-11-13/h1-7,10-11H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCKPMAZIJSFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 334.37 g/mol. The structure features a piperazine ring substituted with pyridine and isoxazole moieties, which are known to enhance biological activity through various mechanisms.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. In vitro studies have demonstrated that compounds similar to this one can significantly reduce PARP activity, leading to increased apoptosis in cancer cells .

- Interaction with GABA Receptors : Isoxazole derivatives have been reported to exhibit affinity for GABA_A receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. These interactions may enhance cognitive function by modulating neurotransmitter levels .

Efficacy Against Cancer Cells

A study evaluated the efficacy of related compounds against human breast cancer cells, reporting IC50 values for similar derivatives ranging from 18 μM to 57.3 μM when compared to the standard drug Olaparib . The compound's ability to induce apoptosis through caspase activation was noted as a significant mechanism of action.

Anti-Tubercular Activity

Research into anti-tubercular agents has revealed that compounds structurally related to this derivative exhibit promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for broader applications in infectious disease treatment.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog, 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one (CAS: 2210138-96-6), provides a basis for comparative analysis. Key differences and implications are summarized below:

Table 1: Structural and Functional Comparison

| Property | Target Compound | Analog (CAS 2210138-96-6) |

|---|---|---|

| Substituent on Isoxazole | Pyridin-3-yl (C₅H₄N) | Thiophen-2-yl (C₄H₃S) |

| Molecular Formula | Likely C₁₈H₁₄N₅O₃* | C₁₇H₁₄N₄O₃S |

| Molecular Weight | ~355.3 g/mol (estimated) | 354.4 g/mol |

| Key Heteroatoms | Nitrogen (pyridine rings), Oxygen (isoxazole, ketone) | Nitrogen (pyridine), Sulfur (thiophene), Oxygen |

| Electronic Effects | Pyridine’s electron-withdrawing nature may enhance polarity and reactivity. | Thiophene’s sulfur introduces resonance effects. |

| Solubility | Higher polarity (pyridine) may improve aqueous solubility. | Thiophene’s hydrophobicity could reduce solubility. |

| Bioactivity | Potential for stronger π-π stacking and hydrogen bonding in target interactions. | Thiophene may alter metabolic stability or binding. |

*Estimated based on structural analogy to CAS 2210138-96-5.

Key Insights

This difference could influence pharmacokinetic properties, such as absorption and distribution . Thiophene in the analog may confer metabolic resistance due to sulfur’s lower electronegativity, whereas pyridine’s nitrogen could increase susceptibility to oxidative metabolism.

Structural Rigidity: Both compounds retain the piperazin-2-one and isoxazole-3-carbonyl backbone, suggesting similar conformational flexibility and binding modes.

Synthetic Considerations: The synthesis of both compounds likely involves coupling the isoxazole-carbonyl moiety to the piperazinone core. The pyridinyl/thiophenyl substituents may be introduced via Suzuki-Miyaura cross-coupling or similar reactions . The absence of reported physical properties (e.g., melting point, solubility) for both compounds highlights a gap in available data, necessitating further experimental characterization.

Research Findings and Limitations

- Evidence Gaps: No experimental bioactivity, toxicity, or thermodynamic data are provided for either compound, limiting a robust comparative assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.